Lesinurad

Descripción general

Descripción

Aplicaciones Científicas De Investigación

El Roxadimate tiene varias aplicaciones en la investigación científica, que incluyen:

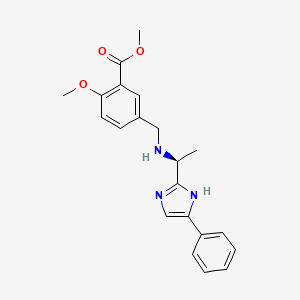

Química: Se utiliza como un compuesto modelo en estudios de reacciones de esterificación y sustitución.

Biología: Se investiga por sus posibles efectos protectores contra el daño del ADN inducido por los rayos UV en las células de la piel.

Medicina: Se explora su posible uso en formulaciones de protectores solares para prevenir el cáncer de piel y otras afecciones cutáneas relacionadas con los rayos UV.

Mecanismo De Acción

El Roxadimate ejerce sus efectos absorbiendo la radiación UV y evitando que penetre en la piel. El compuesto contiene anillos aromáticos y grupos hidroxilo que pueden absorber la luz UV y disipar la energía como calor, protegiendo así la piel de los daños. Los objetivos moleculares incluyen el ADN en las células de la piel, que está protegido de las mutaciones y daños inducidos por los rayos UV .

Compuestos Similares:

Metoxicinamato de octilo: Otro compuesto absorbente de rayos UV utilizado en protectores solares.

Benzofenona-3: Un filtro UV común en productos cosméticos.

Avobenzona: Conocido por su protección UV de amplio espectro.

Comparación: El Roxadimate es único en sus dos grupos hidroxilo, que mejoran sus capacidades de absorción de rayos UV en comparación con otros compuestos similares. Además, su estructura de éster proporciona una mejor compatibilidad con la piel y un potencial reducido de irritación, lo que lo convierte en una opción preferida en las formulaciones cosméticas .

Análisis Bioquímico

Biochemical Properties

Lesinurad plays a crucial role in biochemical reactions by inhibiting the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is responsible for the reabsorption of uric acid from the renal tubules, while OAT4 is associated with diuretic-induced hyperuricemia. By inhibiting these transporters, this compound increases the excretion of uric acid, thereby lowering serum uric acid levels .

Cellular Effects

This compound affects various types of cells and cellular processes, particularly in the kidneys. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. This compound’s inhibition of URAT1 and OAT4 leads to increased uric acid excretion, which can reduce the risk of gout flares and improve renal function . Additionally, it has been shown to decrease the expression of inflammatory cytokines such as interleukin-1 beta and tumor necrosis factor-alpha in hyperuricemic conditions .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to and inhibiting URAT1 and OAT4. This inhibition prevents the reabsorption of uric acid in the renal tubules, leading to increased uric acid excretion. This compound also affects the expression of genes involved in uric acid transport and metabolism, further contributing to its hypouricemic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing serum uric acid levels over extended periods. Long-term use may lead to potential nephrotoxicity, necessitating careful monitoring of renal function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Lower doses effectively reduce serum uric acid levels without significant adverse effects. Higher doses can lead to toxic effects, including nephrotoxicity and alterations in renal function. It is crucial to determine the optimal dosage to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to uric acid transport and excretion. It interacts with enzymes such as xanthine oxidase, which is responsible for the production of uric acid. By inhibiting URAT1 and OAT4, this compound enhances the excretion of uric acid, thereby reducing its serum levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues primarily through its interaction with URAT1 and OAT4. These transporters facilitate the movement of this compound into renal cells, where it exerts its inhibitory effects. The distribution of this compound within the kidneys is crucial for its therapeutic action .

Subcellular Localization

This compound’s subcellular localization is primarily within the renal tubules, where it interacts with URAT1 and OAT4. This localization is essential for its function in inhibiting uric acid reabsorption. Post-translational modifications and targeting signals may direct this compound to specific compartments within renal cells, enhancing its efficacy .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El Roxadimate se puede sintetizar mediante la esterificación del ácido 4-[bis(2-hidroxipropil)amino]benzoico con etanol. La reacción generalmente implica el uso de un catalizador como el ácido sulfúrico para facilitar el proceso de esterificación. La reacción se lleva a cabo bajo condiciones de reflujo para asegurar la conversión completa del ácido al éster .

Métodos de Producción Industrial: En un entorno industrial, la producción de Roxadimate involucra procesos de esterificación similares pero a mayor escala. Las materias primas se mezclan en reactores grandes y la reacción se lleva a cabo bajo condiciones controladas de temperatura y presión para optimizar el rendimiento y la pureza. El producto se purifica luego a través de técnicas de destilación y cristalización para obtener el compuesto final .

Análisis De Reacciones Químicas

Tipos de Reacciones: El Roxadimate experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El Roxadimate se puede oxidar para formar varios productos de oxidación, dependiendo de las condiciones y los reactivos utilizados.

Reducción: Las reacciones de reducción pueden convertir el Roxadimate en sus derivados de amina correspondientes.

Sustitución: El Roxadimate puede sufrir reacciones de sustitución nucleofílica, donde el grupo éster etílico se reemplaza por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio o borohidruro de sodio.

Sustitución: Los nucleófilos como los iones hidróxido o las aminas se pueden utilizar en reacciones de sustitución.

Principales Productos Formados:

Oxidación: Varios ácidos carboxílicos y cetonas.

Reducción: Derivados de amina.

Sustitución: Productos hidroxilados o aminados.

Comparación Con Compuestos Similares

Octyl methoxycinnamate: Another UV-absorbing compound used in sunscreens.

Benzophenone-3: A common UV filter in cosmetic products.

Avobenzone: Known for its broad-spectrum UV protection.

Comparison: Roxadimate is unique in its dual hydroxyl groups, which enhance its UV-absorbing capabilities compared to other similar compounds. Additionally, its ester structure provides better skin compatibility and reduced irritation potential, making it a preferred choice in cosmetic formulations .

Propiedades

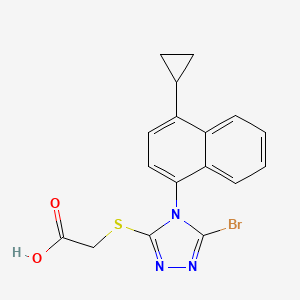

IUPAC Name |

2-[[5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrN3O2S/c18-16-19-20-17(24-9-15(22)23)21(16)14-8-7-11(10-5-6-10)12-3-1-2-4-13(12)14/h1-4,7-8,10H,5-6,9H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGQFOYHRJSUHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=C(C3=CC=CC=C23)N4C(=NN=C4Br)SCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201026091 | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lesinurad inhibits the activity of uric acid transporter 1 (URAT1) and organic anion transporter 4 (OAT4). URAT1 is a major transporter enzyme responsible for reuptake of uric acid from the renal tubules; inhibition of URAT1 function thereby increases excretion of uric acid. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

878672-00-5, 1890222-25-9, 1890222-26-0 | |

| Record name | Lesinurad | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=878672-00-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lesinurad [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0878672005 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222259 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad, (4S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1890222260 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lesinurad | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11560 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lesinurad | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201026091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(5-bromo-4-(4-cyclopropylnaphthalen-1-yl)-4H-1,2,4-triazol-3-ylthio)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LESINURAD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09ERP08I3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59CAT99RS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | LESINURAD, (4S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73WY698HZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

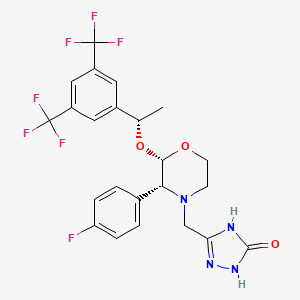

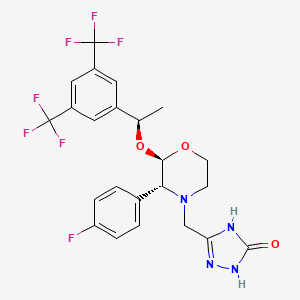

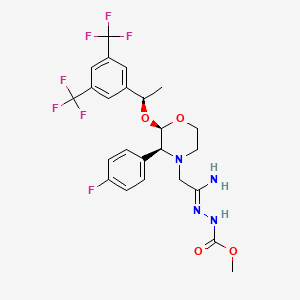

![5-[[(2S,3R)-2-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)-4-morpholinyl]methyl]-1,2-dihydro-1,2,4-triazol-3-one](/img/structure/B601776.png)